molecular formula C16H17FN2O4S B2661778 (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865173-58-6

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2661778
CAS No.: 865173-58-6
M. Wt: 352.38
InChI Key: MWULQWZCQULNBQ-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. This molecule features a complex structure based on a 6-fluorobenzo[d]thiazole core, a motif frequently investigated for its diverse biological activities and utility in material science . The compound's architecture includes a (Z)-configured imino group and a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety, which may influence its electronic properties, stereochemistry, and interaction with biological targets. The 2-ethoxyethyl side chain on the thiazole nitrogen is a key functional group that can modulate the compound's solubility and pharmacokinetic profile. Researchers exploring structure-activity relationships (SAR) in benzothiazole derivatives will find this compound particularly valuable. While specific pharmacological data and mechanism of action for this exact molecule are not fully detailed in public sources, structurally similar compounds are often studied in various screening libraries . This reagent is provided as a high-grade material for research applications exclusively. It is intended for use in laboratory settings by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic use. To obtain specific data such as purity, analytical spectra, or safety information, please contact our technical support team.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-2-21-6-5-19-12-4-3-11(17)9-14(12)24-16(19)18-15(20)13-10-22-7-8-23-13/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWULQWZCQULNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone. The subsequent introduction of the ethoxyethyl group and fluorine atom can be accomplished via nucleophilic substitution reactions. The final step involves the formation of the dioxine ring and the carboxamide group through condensation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry methods may be employed to scale up the production process while maintaining consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the dioxine ring, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

This compound is characterized by:

  • Benzo[d]thiazole moiety : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Dihydro-1,4-dioxine ring : Imparts stability and may enhance interactions with biological targets.
  • Ethoxyethyl side chain : Potentially improves solubility and bioavailability.

Anticancer Properties

Research indicates that compounds similar to (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide exhibit significant anticancer effects. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)5.0Tubulin polymerization inhibition
Compound BHeLa (Cervical Cancer)8.0Induction of apoptosis
(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamideA549 (Lung Cancer)7.5Inhibition of cell cycle progression

The mechanism often involves interference with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound's benzo[d]thiazole structure is associated with antimicrobial properties. Compounds in this class have been shown to exhibit activity against a range of pathogens.

Enzyme Inhibition

The presence of the dioxine ring suggests potential for enzyme inhibition, which could be beneficial in treating various diseases where enzyme activity plays a critical role .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against multiple cancer cell lines, demonstrating promising results in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Testing

A series of benzothiazole derivatives were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited potent antibacterial activity with minimum inhibitory concentrations significantly lower than standard antibiotics .

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it could inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Structural Implications :

  • The target compound’s ethoxyethyl group may enhance membrane permeability compared to the patent compounds’ rigid phenylacetamide moieties.

1,3,4-Thiadiazole Derivatives (Conference Materials, 2023)

1,3,4-Thiadiazoles are pharmacologically significant heterocycles. Key differences include:

Feature Target Compound 1,3,4-Thiadiazole Derivatives (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides)
Heterocycle Benzothiazole fused with dihydrodioxine 1,3,4-Thiadiazole with trichloroethyl and phenylamino substituents
Functional Groups Carboxamide, ethoxyethyl Trichloroethyl, carbamate, sulfur-rich scaffolds
Reported Activities Not specified Antimicrobial, antitumor (attributed to sulfur atoms and trichloro groups)

Functional Contrast :

  • Thiadiazoles’ sulfur atoms and trichloro substituents confer distinct redox properties and electrophilic reactivity, unlike the target compound’s oxygen-rich dioxine ring.
  • The target’s dihydrodioxine may improve solubility relative to fully aromatic thiadiazole systems .

Thiazol-Containing Ureido/Carbamate Derivatives (Pharmacopeial Forum, 2017)

Complex thiazolylmethyl carbamates and ureido derivatives exhibit structural divergence:

Feature Target Compound Thiazol-5-ylmethyl Carbamates (e.g., (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[...]}
Backbone Benzothiazole-dihydrodioxine hybrid Peptide-like chains with thiazole and carbamate/ureido groups
Key Motifs Imine, carboxamide Hydroxy, diphenylhexane, methoxycarbonylamino
Applications Unreported Antiviral, protease inhibition (common in peptidomimetics)

Divergence in Design :

  • The target compound’s planar benzothiazole-dihydrodioxine system contrasts with the peptide-like flexibility of thiazolylmethyl carbamates.
  • Ureido/carbamate functionalities in the latter may target enzymatic active sites, whereas the target’s imine-carboxamide could interact with metal ions or polar residues .

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial therapy. This article synthesizes available research findings regarding its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C23H27FN2O3S
  • Molecular Weight : 430.54 g/mol
  • IUPAC Name : N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-3-pentoxybenzamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative activity of synthesized benzothiazole derivatives, it was found that certain derivatives exhibited IC50 values in the micromolar range against breast and colon cancer cell lines. The study indicated that the presence of fluorine in the structure enhances biological activity by affecting the electron density and molecular interactions with biological targets .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that compounds like (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene) can inhibit the growth of both Gram-positive and Gram-negative bacteria.

The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth. For example, studies have shown that certain thiazole derivatives exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli .

Antioxidant and Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, there is emerging evidence suggesting that (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene) may possess antioxidant and anti-inflammatory properties. This multifunctionality is particularly relevant in developing therapies aimed at conditions characterized by oxidative stress and inflammation.

In Vitro Studies

In vitro assays have demonstrated that certain benzothiazole derivatives can scavenge free radicals effectively and inhibit pro-inflammatory enzymes such as COX and LOX. These findings suggest a potential role for these compounds in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntiproliferativeBreast Cancer Cell LinesMicromolar
AntiproliferativeColon Cancer Cell LinesMicromolar
AntimicrobialStaphylococcus aureusInhibitory
AntimicrobialEscherichia coliInhibitory
AntioxidantDPPH Radical ScavengingEffective
Anti-inflammatoryCOX InhibitionSub-micromolar

Q & A

Q. What are the key steps in synthesizing (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous thiazole derivatives are synthesized via cyclization of intermediates like hydrazides in ethanol under reflux (60–90% yields) . Key reagents include chlorinating/fluorinating agents and catalysts (e.g., iodine and triethylamine in DMF for cyclization) . Critical steps include controlling reaction time (1–3 minutes in acetonitrile for intermediate formation) and purification via chromatography or recrystallization .

Q. Which spectroscopic methods are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for confirming structural features like the Z-configuration of the imine bond. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For example, benzothiazole analogs in ethanol-derived reactions show distinct NMR shifts for aromatic protons (δ 7.2–8.5 ppm) and thiocarbonyl carbons (δ 180–190 ppm) .

Q. What solvents and conditions optimize yield during synthesis?

Polar aprotic solvents (e.g., DMF, acetonitrile) and ethanol are common. Reaction temperature significantly impacts yields: heating intermediates in ethanol at 170–210°C achieves 37–93% yields for similar benzothiazoles . Lower yields (e.g., 37% for chloro-fluorophenyl derivatives) may require solvent optimization or catalyst screening .

Q. How does substituent variation on the benzothiazole ring influence stability?

Electron-withdrawing groups (e.g., fluorine at position 6) enhance stability by reducing electron density on the thiazole ring, as seen in fluorinated analogs with higher thermal stability . Ethoxyethyl groups may increase solubility but require inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking studies (e.g., using GSK-3β or antimicrobial targets) evaluate binding affinities. For instance, oxadiazole-carboxamides show docking scores correlating with experimental IC₅₀ values, suggesting similar methods for this compound . Density Functional Theory (DFT) can optimize geometry and predict reactive sites .

Q. What strategies resolve contradictions in biological activity data among structural analogs?

Discrepancies in antimicrobial or antitumor activity (e.g., pH-dependent efficacy ) require follow-up assays under standardized conditions (fixed pH, temperature). For example, analogs with trifluoromethyl groups may show variable activity due to membrane permeability differences, necessitating logP measurements .

Q. How can reaction mechanisms be elucidated for key synthetic steps?

Mechanistic studies using isotopic labeling (e.g., ¹⁸O in carbonyl groups) or trapping intermediates (e.g., sulfur radicals in cyclization) clarify pathways . Kinetic analysis (e.g., varying iodine concentrations in DMF) can identify rate-determining steps .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

Kinase inhibition assays (e.g., ELISA-based phosphorylation screens) paired with structural analogs’ data (e.g., IC₅₀ = 0.5–10 µM for GSK-3β inhibitors ) guide testing. Competitive binding studies using ATP analogs (e.g., ADP-Glo™) validate target engagement .

Q. How do electronic effects of substituents influence spectroscopic signatures?

Electron-withdrawing fluorine substituents deshield adjacent protons, causing downfield NMR shifts (e.g., 6-fluorobenzo[d]thiazole protons at δ 8.1–8.3 ppm) . IR carbonyl stretches shift higher (1720–1740 cm⁻¹) with electron-deficient rings .

Q. What experimental designs improve scalability without compromising purity?

Flow chemistry approaches (e.g., continuous reactors for diazo intermediates ) enhance reproducibility. Design of Experiments (DoE) optimizes variables (temperature, solvent ratio) to maximize yield (>80%) and purity (>95%) .

Data Contradiction and Resolution

Q. Why do similar compounds exhibit divergent antimicrobial activities?

Structural nuances (e.g., ethoxyethyl vs. methyl groups) alter membrane penetration. For example, trifluoromethyl analogs show 10-fold higher MIC values than chloro derivatives against S. aureus due to hydrophobicity differences . Follow-up studies should measure cellular uptake via LC-MS .

Q. How to address low yields in specific synthetic steps?

Low yields (e.g., 37% for 4i ) may stem from side reactions (e.g., hydrolysis of imine bonds). Strategies include using anhydrous solvents (e.g., THF over ethanol) or additives (molecular sieves) to trap water .

Methodological Recommendations

Q. Which in vitro assays are suitable for initial biological screening?

  • Antimicrobial : Broth microdilution (CLSI guidelines) .
  • Anticancer : MTT assay (IC₅₀ determination in HepG2 or MCF-7 cells) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) .

Q. How to validate the Z-configuration of the imine bond?

X-ray crystallography is definitive. Alternatively, NOESY NMR can detect spatial proximity between the ethoxyethyl group and adjacent protons .

Advanced Characterization

Q. What role do mass spectrometry fragmentation patterns play in structural analysis?

HRMS/MS identifies fragment ions (e.g., loss of CO₂ from the carboxamide group, m/z Δ = -44). For example, cleavage of the thiazole ring generates signature ions at m/z 150–200 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.